L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(2-hydroxyethyl)-Nalpha-methyl-, monoacetate (salt)
Overview
Description
An enkephalin analog that selectively binds to the MU OPIOID RECEPTOR. It is used as a model for drug permeability experiments.
Scientific Research Applications
Crystallization-Induced Asymmetric Transformation
L-Tyrosine and L-Dopa, essential for amine neurotransmitter synthesis, are derived from phenylalanine, an aromatic amino acid (AAA). Crystallization-induced asymmetric transformation (CIAT) uses racemic phenyl alanine methyl ester derivatives for selective crystallization and racemization of reaction products, facilitating the synthesis of L-Tyrosine and L-Dopa with high yield and optical purity (Rahmani-Nezhad, Dianat, & Hadjiakhoondi, 2019).
Bioproduction of p-Hydroxycinnamic Acid
The deamination of L-phenylalanine leads to trans-cinnamic acid, a precursor for p-hydroxycinnamic acid (pHCA), a compound with potential industrial applications. Using engineered bacteria, pHCA can be produced from glucose through a phenylalanine ammonia-lyase/tyrosine ammonia-lyase enzyme pathway (Vannelli, Qi, Sweigard, Gatenby, & Sariaslani, 2007).
Synthesis of Frakefamide
Frakefamide, an analgesic tetrapeptide incorporating L-tyrosyl and L-phenylalaninamide components, is synthesized from amino acid monomers. The process involves mixed anhydride coupling reactions and has been successfully scaled up in a pilot plant, showcasing its potential for large-scale pharmaceutical production (Franzén, Bessidskaia, Abedi, Nilsson, Nilsson, & Olsson, 2002).
Metabolism and Hydroxylation Studies
Studies on phenylalanine hydroxylase (PheH) and tyrosine hydroxylase (TyrOH) are crucial for understanding the metabolism of L-phenylalanine and L-tyrosine. These enzymes are key in the biosynthesis of neurotransmitters and are linked to various metabolic and neurological disorders (Zhang, Ames, & Walsh, 2011).
Biotransformation Studies
L-tyrosine and its derivatives are explored for biotransformation into valuable compounds like para-hydroxycinnamic acid methyl ester, with potential antibacterial activity. These studies open avenues for both clinical and industrial applications of these compounds (Macdonald, Arivalagan, Barre, MacInnis, & D'Cunha, 2016).
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O6.C2H4O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;1-2(3)4/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);1H3,(H,3,4)/t17-,21+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZYKCKUDLGXJA-NJUGUJQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905851 | |
Record name | Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-53-1 | |
Record name | Enkephalin, Ala(2)-MePhe(4)-Gly(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100929531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--2-amino-N-[1-hydroxy-1-({2-[{1-hydroxy-1-[(2-hydroxyethyl)imino]-3-phenylpropan-2-yl}(methyl)amino]-2-oxoethyl}imino)propan-2-yl]-3-(4-hydroxyphenyl)propanimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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